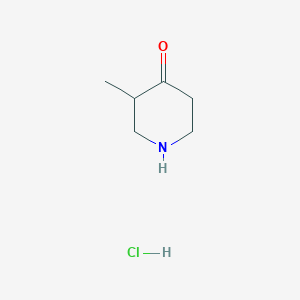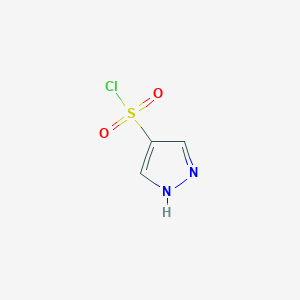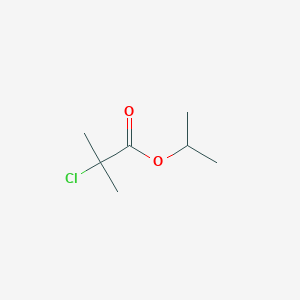
4-Tributylstannyl-3,6-dihydro-2H-pyran
Overview
Description
4-Tributylstannyl-3,6-dihydro-2H-pyran, also known as 4-TBS-2H-pyran, is a synthetic organotin compound that has been studied extensively for its potential applications in medicinal chemistry and biochemistry. 4-TBS-2H-pyran has been found to have unique properties that make it useful in a variety of scientific research applications.
Scientific Research Applications
Synthesis Enhancements
4-Tributylstannyl-3,6-dihydro-2H-pyran is used in the synthesis of various chemical compounds. The oxidative C-H alkynylation and alkenylation of 3,6-dihydro-2H-pyran skeletons with potassium trifluoroborates is a notable example. This metal-free process allows the rapid creation of 2,4-disubstituted 3,6-dihydro-2H-pyrans with diverse patterns of α-functionalities, useful for further diversification and bioactive small molecule identification (Ran Zhao et al., 2019).
Reactivity in Complex Molecules
The compound plays a role in the synthesis and reactivity of complex molecular structures, such as fullerenes. It has been utilized in creating 2H-pyran containing fullerene derivatives through specific chemical reactions, leading to open-cage fullerenes and other 3,6-dihydro-2H-pyran containing fullerene derivatives (Dazhi Yang et al., 2010).
Catalytic Methodologies
It is used in metal-catalyzed intramolecular cyclizations for constructing dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors. These processes are significant for synthesizing heterocyclic structures found in natural compounds with notable biological activities (J. A. Varela & C. Saá, 2016).
Hetero-Diels–Alder Reactions
The compound is involved in hetero-Diels–Alder reactions, where it reacts under mild conditions to produce novel fused pyrans with high stereoselectivity and good yields. These pyrans are further transformable into functionalized pyridines, showcasing its versatility in organic synthesis (V. Sosnovskikh et al., 2007).
Synthesis of Diverse Derivatives
Its application extends to the synthesis of various pyran derivatives. For instance, an adaptable multicomponent synthesis strategy for 4H-pyran molecules has been reported, highlighting its role in efficient synthesis processes (C. U. Kumar et al., 2021).
Bioorganic Chemistry
This compound is fundamental in bioorganic chemistry, where pyrans and their analogues play a vital role due to their diverse applications and biological activities (K. Kumar et al., 2015).
C-C Coupling Reactions
The compound is efficient in C-C coupling reactions, exemplified by the synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans. These reactions are highly regioselective and facilitate the transformation into various substituted products (A. Saikia et al., 2016).
Electrocyclization Processes
The compound is instrumental in electrocyclization processes, leading to the formation of trisubstituted 2H-pyran-5-carboxylates. This involves a Knoevenagel condensation followed by a 6π-electrocyclization, showcasing its importance in creating complex heterocyclic structures (Wei-Li Peng et al., 2011).
Catalysis in Alcohol Protection
It also finds use in the protection of alcohols with 3,4-dihydro-2H-pyran, where its role in facilitating hydrolysis and transesterification of glyceride is noteworthy (Sigeru Torii et al., 1985).
Safety and Hazards
The compound is classified as dangerous with hazard statements including H301, H312, H315, H319, H332, H410 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), avoid release to the environment (P273), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Properties
IUPAC Name |
tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBQTZZZCVCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623911 | |
| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535924-69-7 | |
| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535924-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)

![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)

